tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxypropionate
- tert-Butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows for versatile chemical reactions and interactions with biological targets. Its combination of hydroxyl and carboxylate groups provides a unique set of properties that can be exploited in various scientific and industrial applications.
Biological Activity
tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinecarboxylate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
- Molecular Formula : C10H19NO4
- CAS Number : 849935-87-1
- Molecular Weight : 217.26 g/mol
- Structure : The compound features a pyrrolidine ring with hydroxymethyl and hydroxy groups, contributing to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its structural components that may interact with various biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators in metabolic pathways.
In Vitro Studies
Recent studies have highlighted the potential of this compound in various biological assays:
-
Enzyme Inhibition :
- It has been shown to inhibit certain enzymes involved in metabolic processes, which can be beneficial in conditions like obesity and diabetes by modulating metabolic pathways.
- For example, studies focusing on related compounds have indicated competitive inhibition mechanisms against enzymes such as monoacylglycerol lipase (MAGL) .
-
Antiproliferative Activity :
- Compounds structurally similar to tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine have demonstrated antiproliferative effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Notably, IC50 values for related compounds have been reported in the range of 19.9 to 75.3 µM against human breast and ovarian cancer cells .
Case Study 1: Cancer Cell Line Testing
A study investigated the effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that compounds with hydroxymethyl substitutions exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cells. The IC50 values ranged from 31.5 to 43.9 µM, highlighting the potential for further development of these compounds as therapeutic agents.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MDA-MB-231 | 31.5 |
Compound B | OVCAR-3 | 43.9 |
Case Study 2: Enzyme Modulation
In another investigation, the modulation of MAGL by similar pyrrolidine derivatives was assessed. The findings suggested that these compounds could serve as reversible inhibitors, with implications for the treatment of pain and inflammation through endocannabinoid system modulation.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWKRUNXOFBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.